1-(4-Methoxyphenyl)-2-(triphenylphosphoranyl)ethanone
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Overview
Description
1-(4-Methoxyphenyl)-2-(triphenylphosphoranyl)ethanone is an organic compound that features a methoxyphenyl group and a triphenylphosphoranyl group attached to an ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenyl)-2-(triphenylphosphoranyl)ethanone typically involves the reaction of 4-methoxybenzaldehyde with triphenylphosphine and a suitable oxidizing agent. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out under an inert atmosphere to prevent oxidation of the phosphine.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxyphenyl)-2-(triphenylphosphoranyl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(4-Methoxyphenyl)-2-(triphenylphosphoranyl)ethanone has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-2-(triphenylphosphoranyl)ethanone involves its interaction with various molecular targets. The compound can act as a ligand, forming complexes with metal ions, which can then participate in catalytic reactions. The methoxy group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
Tris(4-methoxyphenyl)phosphine: Similar in structure but lacks the ethanone backbone.
1-(4-Methoxyphenyl)ethanol: Similar but has an alcohol group instead of the phosphoranyl group.
4-Methoxyacetophenone: Similar but lacks the phosphoranyl group.
Uniqueness
1-(4-Methoxyphenyl)-2-(triphenylphosphoranyl)ethanone is unique due to the presence of both the methoxyphenyl and triphenylphosphoranyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
53094-78-3 |
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Molecular Formula |
C27H24O2P+ |
Molecular Weight |
411.5 g/mol |
IUPAC Name |
[2-(4-methoxyphenyl)-2-oxoethyl]-triphenylphosphanium |
InChI |
InChI=1S/C27H24O2P/c1-29-23-19-17-22(18-20-23)27(28)21-30(24-11-5-2-6-12-24,25-13-7-3-8-14-25)26-15-9-4-10-16-26/h2-20H,21H2,1H3/q+1 |
InChI Key |
WIIVDSFRQCXNIU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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